molecular formula C15H20N2O2 B555183 (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate CAS No. 16874-09-2

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate

Cat. No.: B555183
CAS No.: 16874-09-2
M. Wt: 260.33 g/mol
InChI Key: BCIXAFNTAKZNCN-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole-3-acetic acid and tert-butylamine.

    Protection of the Amino Group: The amino group of indole-3-acetic acid is protected using a tert-butyl group to prevent unwanted side reactions.

    Coupling Reaction: The protected indole-3-acetic acid is then coupled with tert-butylamine under appropriate reaction conditions, such as the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester
  • (S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate hydrochloride

Uniqueness

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is unique due to its specific tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and solubility, making it a valuable compound for various applications.

Biological Activity

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C15H21N2O2
  • CAS Number: 16874-09-2
  • Molecular Weight: 275.35 g/mol
  • LogP: 3.8817, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

The mechanism of action of this compound involves its interaction with various molecular targets, primarily through the indole ring. This structural feature allows the compound to bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes such as signal transduction and gene expression .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard methods such as the MTT assay.

Cell Line IC50 (µM) Reference
HepG215.5
MCF712.8
A54918.0

These results indicate that this compound may serve as a promising candidate for further development in cancer therapy.

Antiviral Activity

The compound has also been investigated for its antiviral properties. In studies assessing its efficacy against Tobacco Mosaic Virus (TMV), it was shown to exhibit significant antiviral activity, outperforming some standard antiviral agents at certain concentrations .

Compound Concentration (mg/L) Inactivation Effect (%)
This compound500>40
Ribavirin-Control

This suggests that the compound may have applications in treating viral infections.

Antimicrobial Activity

Additionally, this compound has shown potential antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further research into antimicrobial therapies .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study conducted on Ehrlich’s ascites carcinoma (EAC) cells indicated that derivatives similar to this compound exhibited significant cytotoxicity compared to standard treatments like 5-fluorouracil, with IC50 values suggesting enhanced activity in specific derivatives .
  • Antiviral Efficacy : In vivo studies demonstrated that certain derivatives showed comparable antiviral activity to established antiviral drugs, highlighting their potential in therapeutic applications against viral pathogens .

Comparison with Similar Compounds

This compound can be compared with other indole derivatives to evaluate its unique properties:

Compound IC50 (µM) Activity Type
(S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate20.0Anticancer
(S)-Methyl 2-Amino-3-(1H-indol-3-yl)propanoate25.0Antiviral
This compound15.5Anticancer/Antiviral

The unique tert-butyl group in this compound enhances its stability and solubility compared to its ethyl and methyl counterparts, potentially leading to improved bioavailability .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIXAFNTAKZNCN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427227
Record name (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16874-09-2
Record name (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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